molecular formula C19H15NO3 B6415795 4-(2-Benzyloxyphenyl)nicotinic acid CAS No. 1261974-77-9

4-(2-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6415795
CAS No.: 1261974-77-9
M. Wt: 305.3 g/mol
InChI Key: DYUMLMNWEVKVCO-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)nicotinic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This compound is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions generally include the use of a palladium catalyst, a boron reagent, and a base. The process is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, quinones, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of nicotinic acid receptors, which are involved in various physiological processes . These receptors play a crucial role in lipid metabolism, inflammation, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Benzyloxyphenyl)nicotinic acid is unique due to its specific structural features, which combine the properties of both benzyloxyphenyl and nicotinic acid moieties. This combination enhances its potential biological activities and makes it a valuable compound for scientific research.

Properties

IUPAC Name

4-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-12-20-11-10-15(17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUMLMNWEVKVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692783
Record name 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-77-9
Record name 4-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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